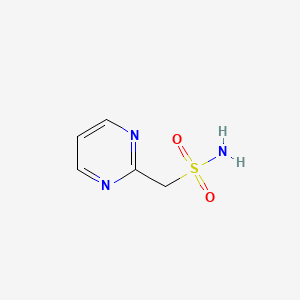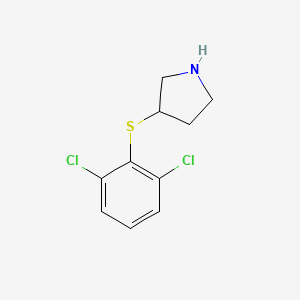
3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine typically involves the reaction of 2,6-dichlorobenzenethiol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichloro-phenylsulfanyl)-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2,6-Dichlorophenol: Lacks the pyrrolidine ring but shares the dichlorophenyl group.
Uniqueness
3-(2,6-Dichloro-phenylsulfanyl)-pyrrolidine is unique due to the combination of the pyrrolidine ring and the dichlorophenylsulfanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H11Cl2NS |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NS/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7,13H,4-6H2 |
InChI Key |
PNFKZJUICRCPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


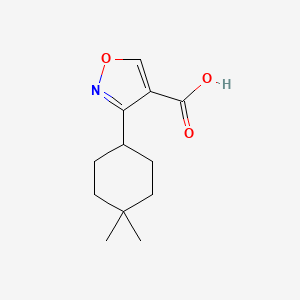
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
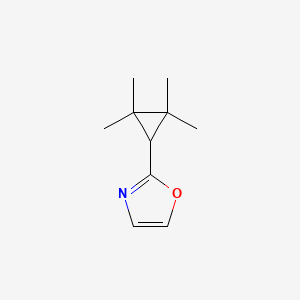



![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)
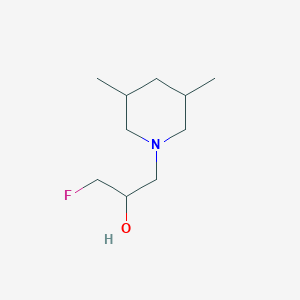
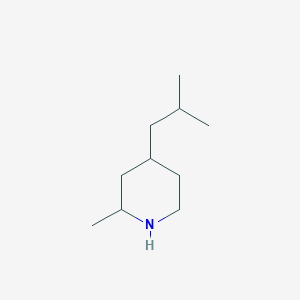
![2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride](/img/structure/B15263803.png)

![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)
